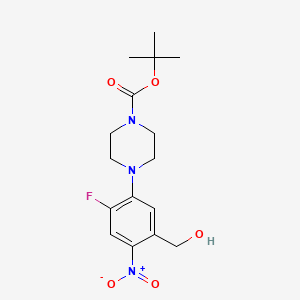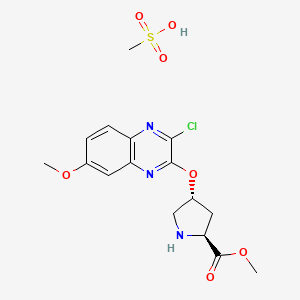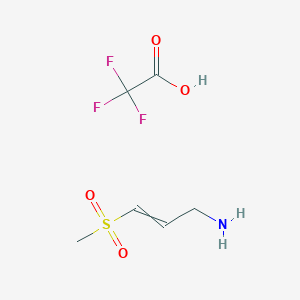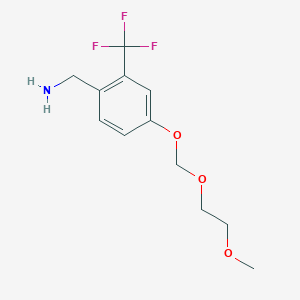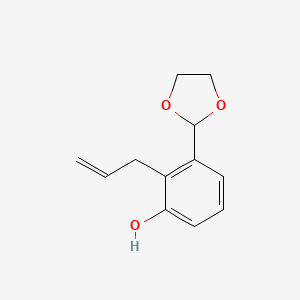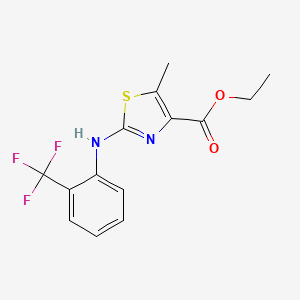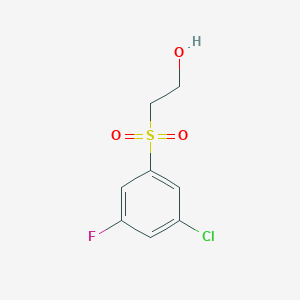![molecular formula C15H23F3N2O4 B1460568 6A-Trifluoromethyl-Tetrahydro-Pyrrolo[3,4-C]Pyrrole-2,3A-Dicarboxylic Acid 2-Tert-Butyl Ester 3A-Ethyl Ester CAS No. 1357352-35-2](/img/structure/B1460568.png)
6A-Trifluoromethyl-Tetrahydro-Pyrrolo[3,4-C]Pyrrole-2,3A-Dicarboxylic Acid 2-Tert-Butyl Ester 3A-Ethyl Ester
Overview
Description
6A-Trifluoromethyl-Tetrahydro-Pyrrolo[3,4-C]Pyrrole-2,3A-Dicarboxylic Acid 2-Tert-Butyl Ester 3A-Ethyl Ester is a useful research compound. Its molecular formula is C15H23F3N2O4 and its molecular weight is 352.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6A-Trifluoromethyl-Tetrahydro-Pyrrolo[3,4-C]Pyrrole-2,3A-Dicarboxylic Acid 2-Tert-Butyl Ester 3A-Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6A-Trifluoromethyl-Tetrahydro-Pyrrolo[3,4-C]Pyrrole-2,3A-Dicarboxylic Acid 2-Tert-Butyl Ester 3A-Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrole Derivatives Synthesis and Applications
Pyrrole derivatives are a significant area of research due to their wide range of applications in materials science, pharmaceuticals, and organic synthesis. Research on pyrrole derivatives often focuses on the synthesis and functionalization of these compounds to explore their potential applications.
Synthesis of Pyrrole Carboxylic Acid Esters : A study reported the facile preparation of SF5-substituted pyrrole carboxylic acid esters in good yield. This work involved cycloaddition of an azomethine ylide to pentafluorosulfanylalkynes, followed by oxidation to produce 1-tert-butyl-4-(pentafluorosulfanyl)pyrrole-2-carboxylic acid esters. Further treatment with catalytic triflic acid allowed the removal of the tert-butyl group, indicating a method for introducing functional groups into pyrrole derivatives (Dolbier & Zheng, 2009).
Trifluoromethylated Pyrroles and Porphyrins : Another research effort described the convenient preparation of 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters, which were then converted into corresponding porphyrins. This work highlights the potential of trifluoromethylated pyrrole derivatives in synthesizing complex organic structures such as porphyrins, which have applications in catalysis and materials science (Ono, Kawamura, & Maruyama, 1989).
Advanced Materials and Catalysis : Research into the synthesis of N-heteroaryl(trifluoromethyl)hydroxyalkanoic acid esters demonstrated the utility of solid acid-catalyzed Friedel–Crafts hydroxyalkylation for creating a variety of trifluoromethylated indol-3-yl- and pyrrol-2-yl-hydroxypropionic and -butanoic acid esters. These compounds have potential applications in the development of advanced materials and catalysts due to their functional properties (Abid & Török, 2005).
Organic Electronics : A study on the solubilities of specific pyrrolopyrrole derivatives in various solvents aimed to optimize solvent selection for molecular bulk heterojunction systems in organic electronics. This research contributes to the understanding of how solvent properties affect the performance of organic photovoltaic devices, showcasing the importance of pyrrole derivatives in renewable energy technologies (Walker et al., 2011).
Safety and Hazards
properties
IUPAC Name |
5-O-tert-butyl 6a-O-ethyl 3a-(trifluoromethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5,6a-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O4/c1-5-23-10(21)13-6-19-7-14(13,15(16,17)18)9-20(8-13)11(22)24-12(2,3)4/h19H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDUJMAXOJZICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CNCC1(CN(C2)C(=O)OC(C)(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601104356 | |
| Record name | Pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, tetrahydro-6a-(trifluoromethyl)-, 2-(1,1-dimethylethyl) 3a-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1357352-35-2 | |
| Record name | Pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, tetrahydro-6a-(trifluoromethyl)-, 2-(1,1-dimethylethyl) 3a-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357352-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, tetrahydro-6a-(trifluoromethyl)-, 2-(1,1-dimethylethyl) 3a-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



